molecular formula C6H7ClN2O2 B081016 2-Chloro-4,6-dimethoxypyrimidine CAS No. 13223-25-1

2-Chloro-4,6-dimethoxypyrimidine

Cat. No. B081016
CAS RN: 13223-25-1
M. Wt: 174.58 g/mol
InChI Key: PBEKEFWBLFBSGQ-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in various chemical reactions including nucleophilic substitution, carbonylation, nitration, Pechmann condensation reaction, Tisler triazolopyrimidine cyclization, and cross-coupling .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethoxypyrimidine consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 174.58 g/mol .


Chemical Reactions Analysis

2-Chloro-4,6-dimethoxypyrimidine is involved in a variety of chemical reactions. For instance, it is used in aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxypyrimidine is a colorless crystal with a melting point of 100-105 °C . It is insoluble in water but soluble in methyl alcohol, diethyl ether, chloroform, toluene, N,N-dimethylformamide, and acetonitrile .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Anti-inflammatory and Anti-cancer Properties

Pyrimidine derivatives are recognized for their pharmacological diversity, exhibiting properties ranging from anti-inflammatory to anti-cancer activities. The synthesis and structure-activity relationships (SARs) of pyrimidine compounds are extensively studied, with many showing potent effects against various diseases due to their ability to inhibit crucial biological pathways and enzymes (H. Rashid et al., 2021). This suggests that 2-Chloro-4,6-dimethoxypyrimidine, as a pyrimidine derivative, may also hold potential in drug design and discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

Antioxidant Activity

The role of pyrimidine derivatives extends into the investigation of antioxidant properties, where their efficacy in scavenging free radicals is assessed. Analytical methods for determining antioxidant activity highlight the significance of heterocyclic compounds, including pyrimidines, in understanding and enhancing their antioxidant capabilities (I. Munteanu & C. Apetrei, 2021). This indicates potential research avenues for 2-Chloro-4,6-dimethoxypyrimidine in exploring its antioxidant effects.

Photolyase and DNA Repair

The fascinating dynamics and mechanisms of photolyase, an enzyme involved in the repair of sun-induced DNA damage, including pyrimidine dimers, have been detailed, showcasing the intricate processes of electron transfer and catalytic repair cycles (Meng Zhang et al., 2017). Although 2-Chloro-4,6-dimethoxypyrimidine is not directly mentioned, understanding the interaction of pyrimidine derivatives with DNA structures can provide insights into potential applications in genetic repair and protection.

Nucleotide Excision Repair (NER) Pathway

The eukaryotic NER pathway, responsible for repairing a wide variety of helix-distorting lesions in DNA, including those involving pyrimidine dimers, highlights the essential roles of pyrimidine derivatives in maintaining genomic integrity (R. M. Costa et al., 2003). Research on 2-Chloro-4,6-dimethoxypyrimidine could potentially explore its interactions with DNA and its implications in DNA repair mechanisms.

Fluorinated Pyrimidines in Cancer Treatment

The review on fluorine chemistry and the use of fluorinated pyrimidines (FPs) in cancer treatment elucidates the evolving role of pyrimidine analogs, like 5-Fluorouracil, in personalized medicine (W. Gmeiner, 2020). This underlines the potential of structurally related compounds, such as 2-Chloro-4,6-dimethoxypyrimidine, in contributing to the development of targeted cancer therapies.

Safety And Hazards

2-Chloro-4,6-dimethoxypyrimidine is toxic by inhalation, in contact with skin, and if swallowed . It is recommended for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

2-chloro-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEKEFWBLFBSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408903
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethoxypyrimidine

CAS RN

13223-25-1
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13223-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,260 ml of 36% hydrochloric acid were charged in a 5-l four-necked flask and then cooled to 0° C. After 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine were added in small portions into the flask, the resulting mixture was stirred for about 1 hour until the reaction mixture changed into a syrupy form. After the reaction mixture was cooled to -15° C., 260 ml of 159 g (2.3 moles) of NaNO2 in H2O were added dropwise over about 1 hour under vigorous stirring. After completion of the dropwise addition, the resulting mixture was stirred at -15° to -10° C. for additional 1 hour so that the reaction was brought to completion. While the reaction mixture was retained at -5° C., 1.5 l of a 30% aqueous solution of NaOH were charged dropwise so that the reaction mixture was neutralized to pH 7. By filtration under reduced pressure, a clay-like material of a purple color was collected. The target compound was extracted from the clay-like material using 3 l of ethyl acetate. Through the procedure of washing with water, drying over anhydrous sodium sulfate and removal of the solvent, 63 g of bluish crude crystals were obtained. They were crystallized further by silica get chromatography to obtain 60.8 g of white crystals (yield: 29.9%).
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